Cas no 90766-98-6 (6-Bromo-2-phenylpyridazin-3(2H)-one)

6-Bromo-2-phenylpyridazin-3(2H)-one is a brominated pyridazinone derivative with a phenyl substituent at the 2-position, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its bromine moiety enhances reactivity, facilitating further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The pyridazinone core offers a rigid scaffold, contributing to its utility in designing bioactive molecules, particularly in medicinal chemistry for targeting enzymes or receptors. The compound’s well-defined structure and stability under standard conditions make it suitable for controlled modifications. It is commonly employed in the development of heterocyclic compounds with potential applications in agrochemicals, pharmaceuticals, and materials science.
6-Bromo-2-phenylpyridazin-3(2H)-one structure
90766-98-6 structure
Product name:6-Bromo-2-phenylpyridazin-3(2H)-one
CAS No:90766-98-6
MF:C10H7BrN2O
Molecular Weight:251.079381227493
CID:6782710
PubChem ID:91658694

6-Bromo-2-phenylpyridazin-3(2H)-one 化学的及び物理的性質

名前と識別子

    • starbld0033559
    • 90766-98-6
    • KS-9468
    • AKOS037654367
    • 6-BROMO-2-PHENYLPYRIDAZIN-3-ONE
    • 6-Bromo-2-phenylpyridazin-3(2H)-one
    • インチ: 1S/C10H7BrN2O/c11-9-6-7-10(14)13(12-9)8-4-2-1-3-5-8/h1-7H
    • InChIKey: KVNVMHMUXZOPNX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(N(C2C=CC=CC=2)N=1)=O

計算された属性

  • 精确分子量: 249.97418g/mol
  • 同位素质量: 249.97418g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 293
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 32.7Ų

6-Bromo-2-phenylpyridazin-3(2H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1696669-1g
6-Bromo-2-phenylpyridazin-3(2h)-one
90766-98-6 98%
1g
¥12936.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1696669-250mg
6-Bromo-2-phenylpyridazin-3(2h)-one
90766-98-6 98%
250mg
¥4477.00 2024-04-25

6-Bromo-2-phenylpyridazin-3(2H)-one 関連文献

6-Bromo-2-phenylpyridazin-3(2H)-oneに関する追加情報

6-Bromo-2-phenylpyridazin-3(2H)-one (CAS No. 90766-98-6): A Comprehensive Overview

6-Bromo-2-phenylpyridazin-3(2H)-one (CAS No. 90766-98-6) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated pyridazinone derivative is widely recognized for its unique structural properties and versatile applications. With the increasing demand for novel bioactive molecules, 6-Bromo-2-phenylpyridazin-3(2H)-one has emerged as a key intermediate in drug discovery and material science.

The molecular structure of 6-Bromo-2-phenylpyridazin-3(2H)-one features a pyridazinone core substituted with a bromine atom at the 6-position and a phenyl group at the 2-position. This arrangement contributes to its distinct electronic and steric properties, making it valuable for various synthetic transformations. Researchers often explore pyridazinone derivatives due to their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

In recent years, the compound has been investigated for its role in developing small-molecule inhibitors targeting specific enzymes and receptors. The presence of the bromine atom enhances its reactivity, allowing for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations are crucial for creating diverse libraries of drug-like molecules, aligning with current trends in high-throughput screening and fragment-based drug design.

Beyond pharmaceuticals, 6-Bromo-2-phenylpyridazin-3(2H)-one finds applications in agrochemical research. Its structural motif is present in several herbicides and pesticides, highlighting its importance in sustainable agriculture. The compound's stability under various conditions makes it a reliable building block for developing crop protection agents, addressing global challenges such as food security and pest resistance.

The synthesis of 6-Bromo-2-phenylpyridazin-3(2H)-one typically involves bromination of the corresponding pyridazinone precursor. Modern synthetic routes emphasize green chemistry principles, utilizing catalytic methods and environmentally friendly solvents. These advancements align with the growing emphasis on sustainable chemical processes in both academia and industry.

Analytical characterization of 6-Bromo-2-phenylpyridazin-3(2H)-one is routinely performed using techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure high purity and confirm the compound's structural integrity, which is critical for downstream applications. The compound's solubility profile—moderate in organic solvents like DMSO and methanol—facilitates its use in various experimental setups.

Market trends indicate a steady demand for 6-Bromo-2-phenylpyridazin-3(2H)-one, driven by ongoing research in medicinal chemistry and material science. Suppliers often highlight its availability in bulk quantities, catering to both small-scale academic labs and large-scale industrial applications. The compound's cost-effectiveness and synthetic versatility further enhance its appeal to researchers worldwide.

Safety considerations for handling 6-Bromo-2-phenylpyridazin-3(2H)-one include standard laboratory precautions such as wearing gloves and eye protection. While not classified as highly hazardous, proper ventilation is recommended to minimize exposure. These guidelines align with broader workplace safety standards in chemical research environments.

Future research directions for 6-Bromo-2-phenylpyridazin-3(2H)-one may explore its potential in photopharmacology or bioconjugation chemistry. The compound's modifiable structure could enable the development of light-activated therapeutics or targeted drug delivery systems. Such innovations would align with the increasing focus on precision medicine and personalized therapies.

In summary, 6-Bromo-2-phenylpyridazin-3(2H)-one (CAS No. 90766-98-6) represents a valuable tool for researchers across multiple disciplines. Its unique chemical properties, combined with broad applicability, ensure its continued relevance in scientific advancements. As the fields of drug discovery and agrochemical development evolve, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern science.

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